molecular formula C16H10N4O5S2 B2656593 (E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 476319-79-6

(E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No.: B2656593
CAS No.: 476319-79-6
M. Wt: 402.4
InChI Key: PUUHNJSZWHMXNP-FNORWQNLSA-N
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Description

(E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of the Nitro Groups: The nitrophenyl and nitrothiophene groups can be introduced through nitration reactions using concentrated nitric acid and sulfuric acid.

    Formation of the Acrylamide Moiety: The acrylamide moiety can be formed through the reaction of the thiazole derivative with an appropriate acrylamide precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents, or nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Nitroso derivatives, nitro derivatives with higher oxidation states.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives, depending on the substituents introduced.

Scientific Research Applications

(E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules with potential biological activity.

    Biological Research: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro groups and thiazole ring can participate in various interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrophenyl)acrylamide: Similar structure but with a nitrophenyl group instead of a nitrothiophene group.

    (E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylamide: Similar structure but with a methylthiophene group instead of a nitrothiophene group.

Uniqueness

(E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide is unique due to the presence of both nitrophenyl and nitrothiophene groups, which can impart distinct electronic and steric properties

Properties

IUPAC Name

(E)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O5S2/c21-14(7-5-12-6-8-15(27-12)20(24)25)18-16-17-13(9-26-16)10-1-3-11(4-2-10)19(22)23/h1-9H,(H,17,18,21)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUHNJSZWHMXNP-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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